
Octan-4-YL hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-4-yl hex-2-enoate: is an organic compound with the molecular formula C14H26O2 . It is an ester, characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. This compound is known for its unique chemical structure, which includes a long carbon chain and a double bond, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl hex-2-enoate typically involves the esterification reaction between octan-4-ol and hex-2-enoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of the product, which helps in achieving higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Octan-4-yl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Different esters, amides.
Scientific Research Applications
Octan-4-yl hex-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying esterification and transesterification reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a substrate in enzymatic reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of octan-4-yl hex-2-enoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The double bond in the compound also allows it to undergo addition reactions, which can lead to the formation of different products with distinct biological activities .
Comparison with Similar Compounds
- Octan-2-yl hex-2-enoate
- Octan-3-yl hex-2-enoate
- Octan-4-yl prop-2-enoate
Comparison: Octan-4-yl hex-2-enoate is unique due to its specific ester and double bond configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Properties
CAS No. |
63616-23-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
octan-4-yl hex-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-12-14(15)16-13(10-6-3)11-8-5-2/h9,12-13H,4-8,10-11H2,1-3H3 |
InChI Key |
STUDLZCGVVCZSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)OC(=O)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

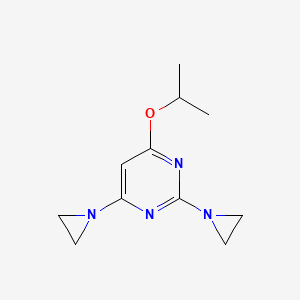
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
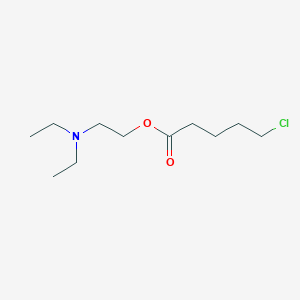
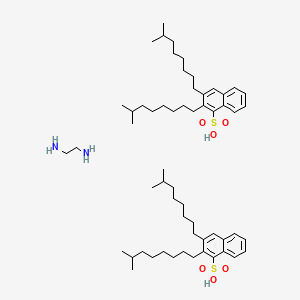
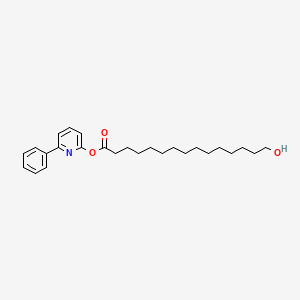
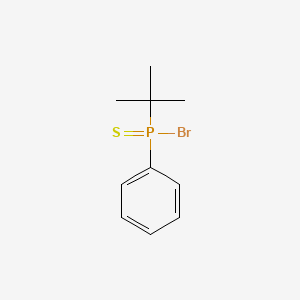
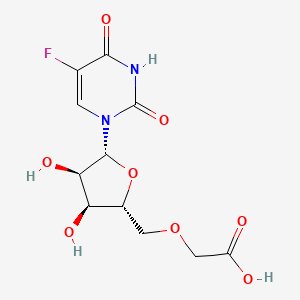
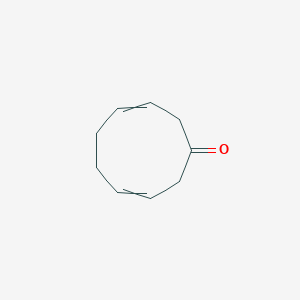
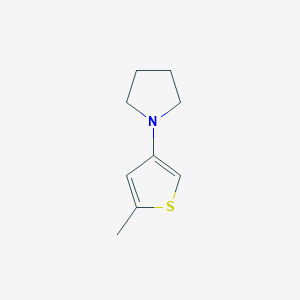

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
